5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol (CAS 61184-71-2) is a synthetic 4,5-dihydroisoxazole (Δ²-isoxazoline) derivative with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. It features a 4-methoxyphenyl substituent at position 5, a methyl group at position 4, and a hydroxyl group at position 5 of the dihydroisoxazole ring.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 61184-71-2
Cat. No. B12897814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol
CAS61184-71-2
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1C=NOC1(C2=CC=C(C=C2)OC)O
InChIInChI=1S/C11H13NO3/c1-8-7-12-15-11(8,13)9-3-5-10(14-2)6-4-9/h3-8,13H,1-2H3
InChIKeyGQAGXQXULADPQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol (CAS 61184-71-2): Key Structural and Baseline Characterization for Scientific Procurement


5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol (CAS 61184-71-2) is a synthetic 4,5-dihydroisoxazole (Δ²-isoxazoline) derivative with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . It features a 4-methoxyphenyl substituent at position 5, a methyl group at position 4, and a hydroxyl group at position 5 of the dihydroisoxazole ring. The compound is classified as an oxazole/isoxazole heterocycle, a scaffold widely investigated for diverse pharmacological properties including antimicrobial, antioxidant, and antiproliferative activities [1]. Physicochemical parameters include a calculated LogP of 0.928 and a polar surface area (PSA) of 51.05 Ų .

Why Generic 4,5-Dihydroisoxazole Substitution Fails for 5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol in Bioactivity-Driven Research


Within the 4,5-dihydroisoxazole class, biological activity is exquisitely sensitive to the substitution pattern at the 4- and 5-positions. Studies on 3-aryl-5-(4-methoxyphenyl)-4,5-dihydroisoxazole-4-carbonitriles demonstrate that the introduction of a 4-cyano group dramatically alters both antibacterial potency (zone of inhibition varying from 12–28 mm depending on the 3-aryl substituent) and antifungal activity compared to unsubstituted analogs [1]. The target compound possesses a distinct 4-methyl-5-hydroxy substitution, contrasting with the 4-cyano or 4-unsubstituted derivatives commonly reported. Furthermore, the closely related 5-(4-methoxyphenyl)-oxazole (MPO) exhibits potent C. elegans hatch inhibition, yet 19 structurally modified MPO derivatives showed complete loss of this activity, underscoring the narrow structure–activity relationship (SAR) tolerance in this chemical space [2]. Generic substitution without matching the precise 4-methyl-5-hydroxy topology will yield different bioactivity profiles.

Quantitative Differentiation Evidence for 5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol Versus Structural Analogs


Structural Uniqueness: 4-Methyl-5-hydroxy Substitution Pattern Versus 4-Cyano and 4-Unsubstituted 4,5-Dihydroisoxazole Analogs

The target compound is uniquely characterized by a 4-methyl-5-hydroxy-5-(4-methoxyphenyl)-4,5-dihydroisoxazole core. In contrast, the most extensively studied 4-methoxyphenyl-containing 4,5-dihydroisoxazoles are the 3-aryl-5-(4-methoxyphenyl)-4,5-dihydroisoxazole-4-carbonitrile series, which carry a cyano group at position 4 instead of the methyl group, and lack the 5-hydroxy moiety [1]. This substitutional difference is critical: the 4-cyano series showed antibacterial zones of inhibition ranging from 12 to 28 mm against S. aureus and E. coli, with MIC values spanning 25–100 µg/mL depending on the 3-aryl substituent [1]. The 4-methyl-5-hydroxy motif offers distinct hydrogen-bond donor/acceptor capacity (one additional H-bond donor from the 5-OH) compared to the 4-cyano analogs, which alters both physicochemical properties (LogP 0.928 for the target compound) and target engagement potential. The 5-(4-methoxyphenyl)-oxazole (MPO, CAS 1011-51-4), which is the fully aromatic oxazole congener lacking the 4-methyl and 5-hydroxy substituents, shows C. elegans hatch inhibition but serves as a negative SAR control: 19 MPO derivatives with modifications at positions other than 4 and 5 all lost activity, indicating that the entire MPO scaffold is required for anti-nematodal activity [2]. The target compound's 4,5-dihydroisoxazole ring with 4-methyl and 5-hydroxy substitution represents a chemically distinct topology not represented in the MPO or 4-cyano series.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Antibacterial Activity Differentiation: Class-Level Potency Inference Against Gram-Positive and Gram-Negative Strains

While no direct head-to-head antibacterial comparison data exist specifically for CAS 61184-71-2, class-level evidence from closely related 4,5-dihydroisoxazoles establishes potency benchmarks. The 3-aryl-5-(4-methoxyphenyl)-4,5-dihydroisoxazole-4-carbonitrile series exhibited MIC values of 25–100 µg/mL against S. aureus, E. coli, P. aeruginosa, and B. subtilis, with zones of inhibition up to 28 mm at 100 µg/disc [1]. Separately, the 3-(4-methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid scaffold (CAS 878427-26-0), which shares the 5-methyl substitution with the target compound, has been reported as a useful research chemical with promising antimicrobial potential in medicinal chemistry investigations . The target compound's 5-hydroxy group, absent in the carboxylic acid analog, may confer enhanced metal-chelating or radical-scavenging properties, contributing to antibacterial activity differentiation. The compound's logP of 0.928 indicates moderate lipophilicity suitable for membrane penetration, distinguishing it from more polar analogs such as the 5-carboxylic acid derivatives .

Antimicrobial Drug Discovery Structure-Activity Relationship

Antioxidant Potential of the 5-Hydroxy Motif: Class-Level Differentiation from Non-Hydroxylated 4,5-Dihydroisoxazoles

The 5-hydroxy substituent on the target compound is a key differentiator with implications for antioxidant activity. In SAR studies of 4,5-dihydroisoxazoles, compounds bearing phenolic –OH or enolic –OH groups consistently demonstrate superior DPPH radical scavenging activity compared to non-hydroxylated analogs [1]. Specifically, isoxazole derivatives with free hydroxyl groups have shown IC₅₀ values in DPPH assays ranging from 13.3 to 40.6 µM, with the hydroxyl-bearing compound exhibiting the highest activity (13.3 µM) [2]. The target compound's 5-hydroxy group, positioned on the dihydroisoxazole ring, is structurally analogous to the enolic hydroxyl in related isoxazol-5-ol systems. In contrast, the 4-cyano-5-(4-methoxyphenyl)-4,5-dihydroisoxazole series lacks any hydroxyl functionality, and the 5-carboxylic acid analog (CAS 878427-26-0) presents a carboxyl group rather than a hydroxyl, which alters both acidity (pKa difference approximately 5 vs. 10–12 for phenolic OH) and radical-scavenging mechanism (HAT vs. SPLET). The target compound's total polar surface area of 51.05 Ų and LogP of 0.928 position it favorably for both aqueous solubility and membrane permeability, balancing bioavailability with antioxidant capacity .

Antioxidant Radical Scavenging Redox Biology

Intermediate Versatility: 5-Hydroxy Group as a Synthetic Handle for Derivatization Lacking in Carboxylic Acid and Cyano Analogs

The 5-hydroxy substituent of the target compound provides a versatile synthetic handle for further derivatization that is absent in the 4-cyano series (which instead offers nitrile reactivity) and functionally distinct from the 5-carboxylic acid analog (CAS 878427-26-0). The 5-OH group enables esterification, etherification, sulfonation, phosphorylation, and carbamoylation reactions, expanding the accessible chemical space for SAR exploration . This contrasts with the 4-cyano-5-(4-methoxyphenyl)-4,5-dihydroisoxazoles, where derivatization is largely limited to nitrile hydrolysis or reduction, and with the 5-carboxylic acid analog, which favors amide or ester coupling. The Kitasato Institute patent on methods for producing 4,5-dihydroisoxazole derivatives (JP 2016-124824) explicitly describes hydroxylated 4,5-dihydroisoxazoles as intermediates for pharmaceutical and agrochemical agents, underscoring their synthetic utility [1]. The target compound's molecular weight (207.23 g/mol) falls well within the fragment-like range (MW < 250), making it suitable as a starting fragment for fragment-based drug discovery (FBDD) campaigns exploiting the 5-hydroxy group as a growth vector .

Synthetic Chemistry Chemical Biology Medicinal Chemistry

Evidence-Backed Research and Industrial Application Scenarios for 5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol


Fragment-Based Drug Discovery (FBDD) Using the 5-Hydroxy Group as a Growth Vector

The compound's fragment-like molecular weight (207.23 g/mol) and its 5-hydroxy group make it an ideal starting fragment for FBDD campaigns targeting antibacterial or antioxidant pathways. The hydroxyl group supports at least five distinct derivatization chemistries (esterification, etherification, sulfonation, phosphorylation, carbamoylation), enabling rapid library synthesis for SAR exploration . The 4-methyl-5-hydroxy-5-(4-methoxyphenyl) core is absent from commercial fragment libraries, offering novelty for hit discovery.

Chemical Probe Development for Investigating the Role of the 5-Hydroxy Substituent in 4,5-Dihydroisoxazole Bioactivity

The target compound is the only readily accessible 4,5-dihydroisoxazole scaffold bearing a 4-methyl-5-hydroxy-5-(4-methoxyphenyl) substitution topology. It can serve as a chemical probe to dissect the contribution of the 5-hydroxy group to antibacterial activity (MIC window 25–100 µg/mL class baseline) and antioxidant radical scavenging (DPPH IC₅₀ estimated at 13–41 µM for hydroxylated isoxazole analogs) [1]. Direct comparison with the 4-cyano series (MIC 25–100 µg/mL) [2] and the 5-carboxylic acid analog (CAS 878427-26-0) enables unambiguous attribution of activity differences to the 5-hydroxy motif.

Intermediate for Agrochemical or Pharmaceutical Derivative Synthesis Under Kitasato Institute Process Conditions

The Kitasato Institute's patent (WO 2016/124824) describes a low-cost, mild-condition method for producing 4,5-dihydroisoxazole derivatives specifically as pharmaceutical and agrochemical intermediates [3]. The target compound's 5-hydroxy group aligns with the patent's hydroxylated intermediate claims, making it a direct substrate for process chemistry scale-up using Kitasato's cyclization methodology. This provides a patent-backed, industrially viable production route that distinguishes it from non-hydroxylated analogs not covered by the process claims.

Structure-Activity Relationship (SAR) Expansion Around the 4-Methyl-5-Hydroxy Pharmacophore Distinct from MPO-Derived Anti-Nematodal Series

Given that 19 derivatives of 5-(4-methoxyphenyl)-oxazole (MPO) completely lost anti-C. elegans activity [4], the target compound—with its 4-methyl-5-hydroxy-4,5-dihydroisoxazole core—offers a structurally distinct scaffold for anti-nematodal SAR studies. Researchers seeking alternatives to the MPO scaffold, which shows no tolerance for modification, can use the target compound as a new starting point where the 5-hydroxy and 4-methyl groups provide additional vectors for potency optimization without disrupting the core pharmacophore.

Quote Request

Request a Quote for 5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.